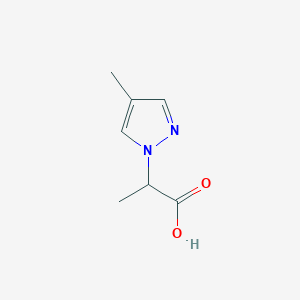

2-(4-Methyl-1H-pyrazol-1-yl)propansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” can be represented by the InChI code: 1S/C7H10N2O2/c1-5(7(10)11)6-3-8-9(2)4-6/h3-5H,1-2H3,(H,10,11) . This indicates that the compound contains a pyrazole ring attached to a propanoic acid group .

Wissenschaftliche Forschungsanwendungen

Antileishmaniale und Antimalaria-Aktivitäten

Pyrazol-haltige Verbindungen, einschließlich solcher, die 2-(4-Methyl-1H-pyrazol-1-yl)propansäure ähneln, wurden für ihre starke antileishmaniale und antimalaria-Aktivität erkannt. Eine Studie hob die Synthese von hydrazingekoppelten Pyrazolen und deren strukturelle Verifizierung durch Techniken wie FTIR und NMR hervor, wobei die pharmakologischen Wirkungen im Vordergrund standen .

Antiproliferative Aktivität in der Krebsforschung

Untersuchungen haben auch gezeigt, dass Pyrazolderivate eine antiproliferative Aktivität gegen Krebszelllinien aufweisen können. Beispielsweise haben Modifikationen im Pyrazolkern eine verbesserte Wachstumshemmung in PC-3-Zellen gezeigt, was auf potenzielle Anwendungen in der Prostatakrebstherapie hindeutet .

Neurotoxizitätsstudien

Eine neuartige Forschungsstudie untersuchte die neurotoxischen Potenziale eines neu synthetisierten Pyrazolinderivats auf die Acetylcholinesterase (AChE)-Aktivität und das Malondialdehyd (MDA)-Niveau im Gehirn, was für Verbindungen wie this compound relevant sein könnte .

Zukünftige Richtungen

The future directions for “2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” and its derivatives could involve further exploration of their biological activities and potential applications in drug development . As with any chemical compound, ongoing research is necessary to fully understand its properties, safety profile, and potential uses.

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole moiety have been known to interact with a variety of biological targets, contributing to their broad range of chemical and biological properties .

Mode of Action

Compounds containing a pyrazole moiety are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Compounds with a pyrazole moiety have been reported to show a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Compounds with a pyrazole moiety are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Compounds with a pyrazole moiety have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of compounds with a pyrazole moiety in water and other polar solvents suggests that the solvent environment could potentially influence their action .

Biochemische Analyse

Biochemical Properties

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves key residues in the active site, leading to changes in enzyme activity and subsequent alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, prolonged exposure can lead to degradation products that may have different biological activities .

Dosage Effects in Animal Models

The effects of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including disruptions in normal cellular processes and potential organ damage .

Metabolic Pathways

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites to exert its biological effects .

Subcellular Localization

The subcellular localization of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

2-(4-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJMPHMZGHRQRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588671 |

Source

|

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005582-20-6 |

Source

|

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)